molecular formula C8H4F2N2O B8574368 5,6-difluoroquinoxalin-2(1H)-one CAS No. 917343-50-1

5,6-difluoroquinoxalin-2(1H)-one

Cat. No. B8574368
Key on ui cas rn: 917343-50-1
M. Wt: 182.13 g/mol
InChI Key: ZPKFNZWUBSXDIN-UHFFFAOYSA-N
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Patent
US07875715B2

Procedure details

3,4-Difluorobenzene-1,2-diamine (4.6 g, 31.6 mmol) and ethyl oxoacetate (50 wt % in toluene, 13.0 mL, 63.2 mmol) were reacted as described for Intermediate 152 to give 3.7 g of product as an off white solid, mixture with 30% of the regioisomer 5,6-difluoroquinoxalin-2(1H)-one. The mixture was carried on to the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
ethyl oxoacetate
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([NH2:9])[C:3]=1[NH2:10].[O:11]=[CH:12][C:13](OCC)=O.FC1C=C2C(=CC=1F)NC(=O)C=N2.FC1C(F)=CC=C2C=1N=CC(=O)N2>>[F:8][C:7]1[C:2]([F:1])=[C:3]2[C:4]([N:9]=[CH:13][C:12](=[O:11])[NH:10]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2N=CC(NC2=CC=C1F)=O
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
FC1=C(C(=CC=C1F)N)N
Name
ethyl oxoacetate
Quantity
13 mL
Type
reactant
Smiles
O=CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2N=CC(NC2=CC1F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2N=CC(NC2=C1F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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